6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol
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Overview
Description
6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol typically involves the condensation of 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzaldehyde with 2-bromo-3,4-dimethylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The imine group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry to form metal complexes.
Biology
In biological research, the compound is investigated for its antimicrobial and antioxidant activities. It has shown promising results against various bacterial and fungal strains .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anticancer agents. The benzothiazole moiety is known to interact with DNA and inhibit the growth of cancer cells .
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the development of materials with specific optical properties .
Mechanism of Action
The mechanism of action of 6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol involves its interaction with various molecular targets. The benzothiazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the phenolic hydroxyl group can scavenge free radicals, providing antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol
- 2-Methoxy-5-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol
- 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)phenyl acetate
Uniqueness
What sets 6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol apart from similar compounds is its unique combination of functional groups. The presence of both the benzothiazole and phenolic hydroxyl groups allows for a wide range of chemical reactions and biological activities. Additionally, the bromine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C22H17BrN2O2S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
6-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-2-bromo-3,4-dimethylphenol |
InChI |
InChI=1S/C22H17BrN2O2S/c1-12-9-14(21(27)20(23)13(12)2)11-24-15-7-8-18(26)16(10-15)22-25-17-5-3-4-6-19(17)28-22/h3-11,26-27H,1-2H3 |
InChI Key |
GSXDFFJYHPNSKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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